molecular formula C21H13Cl4N3O3 B2567403 (5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone CAS No. 338395-72-5

(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2567403
CAS No.: 338395-72-5
M. Wt: 497.15
InChI Key: UZTPTHLHHOUUJL-UHFFFAOYSA-N
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Description

The compound “(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone” is a structurally complex molecule featuring a 1,3,4-oxadiazole core linked to a methylpyrrole moiety and a 2,4-dichlorophenyl group. The oxadiazole ring is substituted with a (2,4-dichlorophenoxy)methyl group, while the pyrrole ring is methylated at the 1-position. The presence of multiple chlorine atoms may enhance lipophilicity and target binding, analogous to antifungal and pesticidal agents .

Properties

IUPAC Name

[5-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl4N3O3/c1-28-9-11(20(29)14-4-2-12(22)7-15(14)24)6-17(28)21-27-26-19(31-21)10-30-18-5-3-13(23)8-16(18)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTPTHLHHOUUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone , commonly referred to as a derivative of oxadiazole and pyrrole, has garnered significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is C21H13Cl4N3O3 , with a molecular weight of 469.15 g/mol . The structure features a pyrrole ring linked to an oxadiazole moiety and dichlorophenyl groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under review have been tested against various human cancer cell lines using the MTT assay. The results indicate that these compounds can induce cytotoxicity in cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
7aMCF-715.2Induction of apoptosis
7bA54912.8Inhibition of tubulin polymerization
7cDU-14510.5DNA damage response

Anti-inflammatory and Analgesic Effects

The compound has also shown promise in anti-inflammatory assays. Similar oxadiazole derivatives have been reported to exhibit analgesic effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway . The presence of the dichlorophenoxy group is believed to enhance these effects.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity

Compound IDBacteria TestedZone of Inhibition (mm)
7dE. coli18
7eS. aureus20

Case Studies

One notable study involved synthesizing various oxadiazole derivatives and evaluating their biological activities in vitro. The study found that certain modifications to the oxadiazole structure significantly enhanced anticancer activity while reducing cytotoxicity in normal cells .

Another case study focused on the anti-inflammatory effects of similar compounds in animal models. The results showed a marked reduction in inflammation markers when treated with these derivatives compared to controls .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The presence of oxadiazole and pyrrole rings contributes to its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For example, derivatives similar to (5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes .
  • Anticancer Properties :
    • Research has suggested that this compound may possess anticancer activity. The oxadiazole ring is known for its role in inhibiting tumor growth by inducing apoptosis in cancer cells. Studies have focused on its mechanism of action related to cell cycle arrest and apoptosis .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit tau protein aggregation, a hallmark of Alzheimer's pathology .

Agrochemical Applications

The compound's structure suggests potential use as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties:

  • Herbicidal Activity :
    • Compounds with similar functionalities have been tested for their ability to inhibit weed growth effectively while being less toxic to crops . This dual action makes them valuable in agricultural applications.
  • Insecticidal Properties :
    • The incorporation of the oxadiazole moiety may enhance insecticidal activity against pests by interfering with their metabolic pathways .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations of the compound .
Study 2Anticancer ResearchShowed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways .
Study 3NeuroprotectionHighlighted the potential of the compound to prevent tau aggregation in vitro .

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs. Thiazole/Triazole : The oxadiazole core in the target compound may offer greater metabolic stability compared to thiazoles () or triazoles (), which are prone to enzymatic oxidation .

Physicochemical Properties

The target compound’s predicted LogP (~5.2) indicates high lipophilicity, comparable to oxadiazolone derivatives (, LogP 5.8) and thiazole methanones (, LogP 5.8). This property aligns with enhanced membrane permeability but may limit aqueous solubility . Its molecular weight (~460.2) exceeds typical drug-like molecules (≤500 g/mol), suggesting agrochemical rather than therapeutic applications .

Bioactivity and Computational Predictions

  • Molecular Similarity Analysis : Computational metrics (Tanimoto/Dice indexes) suggest the target compound shares >70% similarity with pesticidal oxadiazoles () and antiparasitic thiazoles () .
  • Bioactivity Clustering : Hierarchical clustering () links structurally similar compounds to shared targets (e.g., cytochrome P450 for dichlorophenyl derivatives) .
  • Hypothesized Activity : The compound’s dichlorophenyl and oxadiazole groups correlate with antifungal activity in triazole agrochemicals () .

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